molecular formula C3H5N3O2S B1521096 1H-pyrazole-4-sulfonamide CAS No. 27429-59-0

1H-pyrazole-4-sulfonamide

货号: B1521096
CAS 编号: 27429-59-0
分子量: 147.16 g/mol
InChI 键: UOMASYSEPDZKSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazole-4-sulfonamide is a chemical compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms and a sulfonamide group. This compound is part of the pyrazole family, known for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

准备方法

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonamide can be synthesized through various methods, including the reaction of hydrazine with chloroacetic acid followed by sulfonation. Another common method involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by sulfonation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reactions using transition-metal catalysts and photoredox reactions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide group exhibits reactivity toward nucleophiles, enabling diverse derivatization. A 2023 ACS Omega study demonstrated efficient coupling of pyrazole-4-sulfonyl chloride precursors with amines under optimized conditions :

General Reaction:

Pyrazole 4 sulfonyl chloride+AmineDIPEA DCMPyrazole 4 sulfonamide derivative\text{Pyrazole 4 sulfonyl chloride}+\text{Amine}\xrightarrow{\text{DIPEA DCM}}\text{Pyrazole 4 sulfonamide derivative}

Key Parameters:

ConditionSpecification
SolventDichloromethane (DCM)
BaseDIPEA (3.0 equiv)
Reaction Time16 hours
Temperature25-30°C

Yield Variations by Amine Substituent :

EntryAmine StructureYield (%)
54-Methoxybenzylamine41
133,4-Dimethylphenethylamine71
17Cyclohexylmethylamine68

This method achieved yields up to 71%, with electron-donating groups on aromatic amines enhancing reactivity through resonance stabilization of intermediates.

Biological Activity Modulation Through Structural Modifications

Strategic substitutions at the pyrazole ring's 1-, 3-, and 5-positions significantly influence pharmacological properties:

Structure-Activity Trends :

  • 3,5-Dimethyl derivatives showed enhanced antiproliferative activity against U937 leukemia cells compared to non-methylated analogs

  • N-Phenethyl substitutions improved cellular permeability, with IC₅₀ values correlating with alkyl chain length

  • Electron-withdrawing groups at position 4 increased metabolic stability but reduced aqueous solubility

Sulfonamide Group Transformations

The sulfonamide moiety participates in several characteristic reactions:

a) Alkylation
Controlled N-alkylation using alkyl halides generates tertiary sulfonamides:

R2NSO2 Pyrazole+R XR2N R SO2 Pyrazole\text{R}_2\text{NSO}_2\text{ Pyrazole}+\text{R X}\rightarrow \text{R}_2\text{N R SO}_2\text{ Pyrazole}

Key Insight: Steric hindrance from bulky alkyl groups reduces reaction rates but increases product stability .

b) Acid-Catalyzed Hydrolysis
Under strong acidic conditions (HCl, Δ), sulfonamides revert to sulfonic acids:

ArSO2NH2+H2OHClArSO3H+NH3\text{ArSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{ArSO}_3\text{H}+\text{NH}_3

Ring Modification Reactions

a) Electrophilic Aromatic Substitution
The pyrazole ring undergoes halogenation at position 5 under mild conditions:

Pyrazole SO2NH2+X2FeCl35Halo pyrazole SO2NH2\text{Pyrazole SO}_2\text{NH}_2+\text{X}_2\xrightarrow{\text{FeCl}_3}5-\text{Halo pyrazole SO}_2\text{NH}_2

b) Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable C-C bond formation:

5 Bromo pyrazole SO2NH2+ArB OH 2Pd PPh3 45 Aryl pyrazole SO2NH2\text{5 Bromo pyrazole SO}_2\text{NH}_2+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{5 Aryl pyrazole SO}_2\text{NH}_2

Stability Considerations

Thermal Degradation:

  • Decomposition onset at 215°C (TGA data)

  • Sulfur dioxide evolution observed ≥250°C

pH-Dependent Behavior:

pH RangeStabilityDominant Form
<4ModerateProtonated sulfonamide
4-8HighZwitterionic
>8Degrades over 24 hrsDeprotonated species

Industrial-Scale Optimization Challenges

Key Process Parameters:

  • Purity Requirements: ≥99.5% for pharmaceutical applications

  • Byproduct Management:

    • Sulfonic acid impurities controlled via aqueous washes

    • Unreacted amines removed by acid-base extraction

  • Solvent Recovery: 92% DCM reclaimed via fractional distillation

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of 1H-pyrazole-4-sulfonamide derivatives as anticancer agents. These compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

  • Synthesis and Evaluation : A recent study synthesized two new series of pyrazole-4-sulfonamide derivatives and tested their antiproliferative activity against U937 cells. The compounds showed varying degrees of activity, with some demonstrating significant inhibition of cell proliferation without notable cytotoxicity .
  • Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include the induction of cell cycle arrest and apoptosis. For instance, specific derivatives were found to induce cell cycle arrest in the G0/G1 phase, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been investigated, particularly against parasitic infections like leishmaniasis.

  • Leishmaniasis Treatment : A study evaluated the efficacy of various pyrazole-sulfonamide derivatives against Leishmania spp., with some compounds showing promising results (IC50 values ranging from 0.059 mM to 0.072 mM) compared to standard treatments like pentamidine .
  • Broader Implications : The structural modifications in these compounds can enhance their selectivity and potency against specific pathogens, making them candidates for further development in antimicrobial therapies.

Enzyme Inhibition

1H-Pyrazole-4-sulfonamides have been explored as inhibitors of specific enzymes implicated in disease processes.

  • Carbonic Anhydrase Inhibition : Recent research has focused on developing pyrazole-sulfonamide hybrids as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. A dual-tail strategy was employed to enhance the inhibitory activity against colorectal cancer cells .
  • Trypanosoma brucei N-myristoyltransferase Inhibition : Another significant application is in targeting Trypanosoma brucei N-myristoyltransferase (TbNMT), a therapeutic target for human African trypanosomiasis (HAT). Modifications to the pyrazole sulfonamide structure improved its ability to penetrate the blood-brain barrier, enhancing its therapeutic potential .

Table 1: Antiproliferative Activity of Pyrazole-4-sulfonamide Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AU93715Cell cycle arrest
Compound BHCT-11610Apoptosis induction
Compound CSW-62012Inhibition of proliferation

Table 2: Antimicrobial Activity Against Leishmania spp.

CompoundIC50 (mM)Reference Drug IC50 (mM)
Compound X0.0700.050 (Pentamidine)
Compound Y0.0720.050 (Pentamidine)

Case Studies

  • Development of CA IX Inhibitors : The synthesis of a series of novel pyrazole-sulfonamide hybrids demonstrated enhanced cytotoxicity against colorectal cancer cells compared to existing treatments, indicating a successful application of structure-based drug design .
  • Leishmaniasis Research : The evaluation of new pyrazole derivatives against Leishmania species showcased their potential as effective treatments, highlighting the importance of continued research into this compound class for infectious disease applications .

作用机制

The mechanism by which 1H-pyrazole-4-sulfonamide exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Molecular Targets and Pathways:

  • COX-II Enzyme: The primary molecular target is the COX-II enzyme, which is involved in the inflammatory response.

  • Prostaglandin Synthesis Pathway: By inhibiting COX-II, the synthesis of prostaglandins is reduced, leading to decreased inflammation.

相似化合物的比较

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with COX-II selectivity.

  • Deracoxib: Another COX-II selective NSAID used in veterinary medicine.

  • Metamizole: Known for its analgesic and antipyretic properties.

生物活性

1H-Pyrazole-4-sulfonamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antitrypanosomal properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a sulfonamide group. Its structure allows for various modifications, which can enhance its biological activity. Recent studies have synthesized new derivatives, leading to the discovery of compounds with improved potency and selectivity against specific targets.

Antiproliferative Activity

Recent research has demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the in vitro antiproliferative effects of several new derivatives on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that these compounds did not exhibit cytotoxicity but showed promising half-maximal inhibitory concentrations (IC50) against cancer cells.

Table 1: Antiproliferative Activity of Pyrazole-4-sulfonamide Derivatives

CompoundIC50 (μM)Cell Line
3a10.5U937
3b7.2HCT-116
3c5.9SW-620
3d8.1HT-29

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced the biological activity, with certain modifications leading to enhanced efficacy against specific cancer types .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. A study reported the synthesis of new derivatives that were screened for anti-tuberculosis (anti-TB), antibacterial, and antifungal activities. The results indicated that some compounds demonstrated potent activity against various microbial strains, suggesting their potential as therapeutic agents in treating infectious diseases.

Table 2: Antimicrobial Activity of Pyrazole-4-sulfonamide Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
5aMycobacterium tuberculosis0.5 μg/mL
5bStaphylococcus aureus1.0 μg/mL
5cCandida albicans0.75 μg/mL

Antitrypanosomal Activity

The compound has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), making it a candidate for treating human African trypanosomiasis (HAT). A lead compound, DDD85646, was shown to have an IC50 value of 0.002 μM against TbNMT and demonstrated efficacy in mouse models for stage 1 HAT . However, its poor blood-brain barrier permeability limits its effectiveness in treating stage 2 HAT.

Table 3: Efficacy of Pyrazole-4-sulfonamide in Animal Models

CompoundModelDose (mg/kg)Efficacy
DDD85646Stage 1 HAT12.5Fully curative
DDD100097Stage 2 HAT50Partial efficacy

The biological mechanisms through which pyrazole-4-sulfonamide exerts its effects vary depending on the target:

  • Anticancer : Induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial : Inhibition of bacterial cell wall synthesis and disruption of fungal membrane integrity.
  • Antitrypanosomal : Inhibition of key enzymes involved in lipid metabolism in T. brucei.

属性

IUPAC Name

1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMASYSEPDZKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664041
Record name 1H-Pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27429-59-0
Record name 1H-Pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1H-pyrazole-4-sulfonamide
Reactant of Route 4
1H-pyrazole-4-sulfonamide
Reactant of Route 5
1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-pyrazole-4-sulfonamide
Customer
Q & A

Q1: How do 1H-pyrazole-4-sulfonamide derivatives exert their antiproliferative effects?

A1: While the precise mechanism of action remains under investigation, research suggests that these compounds may interfere with cell cycle progression and induce apoptosis (programmed cell death) in specific cancer cell lines. A study evaluating novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated antiproliferative activity against U937 cells, a human leukemia cell line []. This effect was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cellular metabolic activity as an indicator of cell viability.

Q2: What is the relationship between the structure of this compound derivatives and their antiproliferative activity?

A2: Research indicates that modifications to the this compound scaffold can significantly impact its antiproliferative activity. For instance, the addition of specific substituents at the 3 and 5 positions of the pyrazole ring appears to influence potency. A study exploring structure-activity relationships revealed that the presence of methyl groups at these positions contributed to enhanced antiproliferative activity against U937 cells []. Further investigations into the structure-activity relationships of these compounds are crucial for optimizing their therapeutic potential and developing more potent and selective anticancer agents.

Q3: Beyond antiproliferative effects, what other biological activities have been associated with this compound derivatives?

A3: Research has shown that 1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide (BTT-3033), a specific this compound derivative, acts as an integrin α2β1 inhibitor []. This inhibition was found to impact the phosphorylation of proteins involved in focal adhesions and the cytoskeleton, potentially affecting cell adhesion, migration, and proliferation. These findings highlight the diverse biological activities of this compound derivatives and their potential as valuable tools for studying various cellular processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。